methyl 2,3,5,6-tetrafluoro-4-[(2-hydroxyethyl)amino]benzoate
Overview
Description
Methyl 2,3,5,6-tetrafluoro-4-[(2-hydroxyethyl)amino]benzoate is a useful research compound. Its molecular formula is C10H9F4NO3 and its molecular weight is 267.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.05185580 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hyperbranched Aromatic Polyamides : Research on thermal polymerization of certain benzoates has led to the development of hyperbranched aromatic polyamides with unique solubility and viscosity properties. These materials have implications in coatings, adhesives, and advanced composites due to their chemical stability and mechanical properties (Yang et al., 1999).
PET Radiotracers for Alzheimer's : A study on the synthesis of carbon-11-labeled CK1 inhibitors, including derivatives of methyl benzoates, has been conducted. These compounds are potential PET radiotracers for imaging in Alzheimer's disease, indicating the role of such chemicals in diagnostic imaging and neurological research (Gao et al., 2018).
Hydrolysis and Saponification : The hydrolysis and saponification of methyl benzoates have been explored, highlighting the efficiency of green, solvent-free procedures in chemical synthesis. This research provides insight into the environmentally friendly transformations of esters into acids and alcohols, which are fundamental reactions in organic chemistry (Alemán et al., 1999).
Development of Novel Fluorescence Probes : The design and synthesis of fluorescence probes based on derivatives of benzoic acid for detecting reactive oxygen species highlight the application of such compounds in biological and chemical sensors. These probes can detect highly reactive species, contributing to our understanding of oxidative stress and its biological implications (Setsukinai et al., 2003).
Properties
IUPAC Name |
methyl 2,3,5,6-tetrafluoro-4-(2-hydroxyethylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3/c1-18-10(17)4-5(11)7(13)9(15-2-3-16)8(14)6(4)12/h15-16H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAASZRPEXQECI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)NCCO)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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